molecular formula C10H13FN5O7P B12075221 5'-Guanylic acid, 2'-deoxy-2'-fluoro-

5'-Guanylic acid, 2'-deoxy-2'-fluoro-

Cat. No.: B12075221
M. Wt: 365.21 g/mol
InChI Key: ZTDPJNQLNRZPCT-UHFFFAOYSA-N
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Description

5’-Guanylic acid, 2’-deoxy-2’-fluoro- is a modified nucleotide analog. It is structurally similar to guanylic acid but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- typically involves the fluorination of 2’-deoxyguanosine followed by phosphorylation. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The phosphorylated product is then purified using chromatographic techniques to obtain the desired compound .

Industrial Production Methods

Industrial production of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5’-Guanylic acid, 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.

    Phosphorylation and Dephosphorylation: The phosphate group can be added or removed under specific conditions.

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.

    Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.

    Reducing Agents: Sodium borohydride for reduction reactions.

    Phosphorylation Reagents: Phosphoryl chloride or other phosphorylating agents.

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as substituted analogs depending on the specific reagents and conditions used .

Scientific Research Applications

5’-Guanylic acid, 2’-deoxy-2’-fluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.

    Biology: Employed in studies of DNA and RNA structure and function due to its ability to mimic natural nucleotides.

    Medicine: Investigated for its potential in antiviral therapies, particularly against hepatitis C virus, due to its ability to inhibit viral RNA polymerase.

    Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This modification allows it to act as a competitive inhibitor of viral RNA-dependent RNA polymerase, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine 5’-monophosphate: Similar in structure but lacks the fluorine atom.

    2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another fluorinated nucleotide analog with antiviral properties.

    2’-Deoxyadenosine 5’-monophosphate: A deoxyadenosine analog used in similar research applications.

Uniqueness

5’-Guanylic acid, 2’-deoxy-2’-fluoro- is unique due to the presence of the fluorine atom, which imparts increased stability and resistance to enzymatic degradation. This makes it particularly valuable in antiviral research and other applications where stability is crucial .

Properties

Molecular Formula

C10H13FN5O7P

Molecular Weight

365.21 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13FN5O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18)

InChI Key

ZTDPJNQLNRZPCT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N

Origin of Product

United States

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